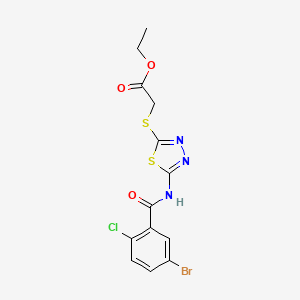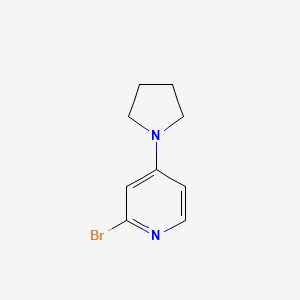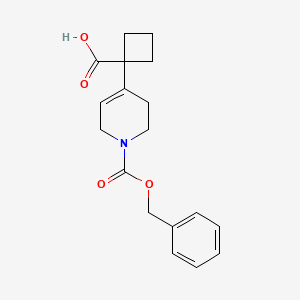![molecular formula C17H16N2O3S B2566952 4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide CAS No. 383147-41-9](/img/structure/B2566952.png)
4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide is a chemical compound known for its diverse applications in scientific research. This compound features a methoxy group, a pyrrole ring, and a benzenesulfonamide moiety, making it a versatile molecule in various chemical reactions and applications.
Mecanismo De Acción
Target of Action
The primary targets of 4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide are human carbonic anhydrase (hCA) and the Wnt/β-Catenin signaling pathway . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. The Wnt/β-Catenin signaling pathway is a complex network that regulates cell-to-cell interactions during embryogenesis and also plays key roles in tissue generation and regeneration .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It acts as an inhibitor of hCA, which leads to a decrease in the rate of the carbon dioxide to bicarbonate conversion . Additionally, it has the potential to inhibit the Wnt/β-Catenin signaling pathway .
Biochemical Pathways
The inhibition of hCA and the Wnt/β-Catenin signaling pathway by this compound affects various biochemical pathways. The inhibition of hCA can lead to a decrease in the production of bicarbonate ions, which are crucial for many biological processes, including pH regulation and CO2 transport . The inhibition of the Wnt/β-Catenin signaling pathway can affect cell proliferation, differentiation, and migration .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of hCA and the Wnt/β-Catenin signaling pathway, which can lead to changes in cellular processes such as pH regulation, CO2 transport, cell proliferation, differentiation, and migration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of hCA and thus the efficacy of its inhibition by the compound . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-(1H-pyrrol-1-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can produce aniline derivatives .
Aplicaciones Científicas De Investigación
4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its biological activities, including anticancer and antimicrobial properties.
N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
4-methoxy-N-(4-pyrrol-1-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-22-16-8-10-17(11-9-16)23(20,21)18-14-4-6-15(7-5-14)19-12-2-3-13-19/h2-13,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLHTIXDWSGWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2566869.png)


![N-[(4-Chlorothiophen-2-yl)methyl]-N-[(1R,2R)-2-hydroxycyclopentyl]prop-2-enamide](/img/structure/B2566873.png)

![3-Chloro-6-[(4-methylphenyl)methyl]pyridazine](/img/structure/B2566875.png)
![N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylbenzamide](/img/structure/B2566877.png)
![1-(2,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2566882.png)
![N-(4-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2566883.png)
![1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine](/img/structure/B2566886.png)

![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2566890.png)
![N-allyl-2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2566891.png)
![Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2566892.png)
